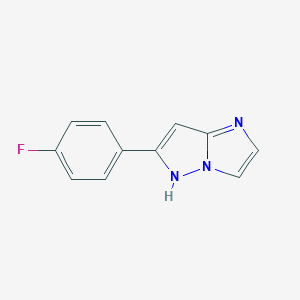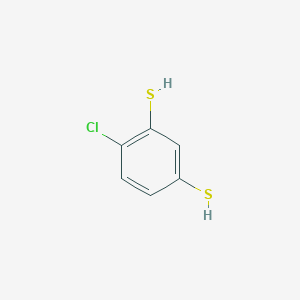
4-Chlorobenzene-1,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzene-1,3-dithiol (CBDT) is a chemical compound that belongs to the family of dithiols. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. CBDT has been extensively studied for its potential applications in the field of materials science and biochemistry.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzene-1,3-dithiol involves the formation of a complex with metal ions such as copper and zinc. The complex formation results in a change in the fluorescence properties of 4-Chlorobenzene-1,3-dithiol, which can be measured spectroscopically. The binding of 4-Chlorobenzene-1,3-dithiol to proteins such as bovine serum albumin can also be studied using fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
4-Chlorobenzene-1,3-dithiol has been shown to have antioxidant properties and can scavenge free radicals in biological systems. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chlorobenzene-1,3-dithiol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high molar absorptivity, which makes it a sensitive probe for the detection of metal ions. However, 4-Chlorobenzene-1,3-dithiol has some limitations, including its limited solubility in aqueous solutions and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for the study of 4-Chlorobenzene-1,3-dithiol. One potential application is in the development of biosensors for the detection of metal ions in environmental samples. 4-Chlorobenzene-1,3-dithiol could also be used as a probe for the study of protein-ligand interactions in complex biological systems. Further research is needed to explore the potential therapeutic applications of 4-Chlorobenzene-1,3-dithiol, particularly in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
4-Chlorobenzene-1,3-dithiol can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction yields 4-Chlorobenzene-1,3-dithiol as a yellow precipitate that can be purified by recrystallization.
Applications De Recherche Scientifique
4-Chlorobenzene-1,3-dithiol has been used in various scientific research applications, including the development of biosensors and the study of protein-ligand interactions. 4-Chlorobenzene-1,3-dithiol can be used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. It has also been used to study the binding of ligands to proteins such as bovine serum albumin.
Propriétés
Numéro CAS |
58593-78-5 |
|---|---|
Nom du produit |
4-Chlorobenzene-1,3-dithiol |
Formule moléculaire |
C6H5ClS2 |
Poids moléculaire |
176.7 g/mol |
Nom IUPAC |
4-chlorobenzene-1,3-dithiol |
InChI |
InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |
Clé InChI |
HCDLDZCJYMCKQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S)S)Cl |
SMILES canonique |
C1=CC(=C(C=C1S)S)Cl |
Autres numéros CAS |
58593-78-5 |
Synonymes |
4-Chloro-1.3-benzenedithiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



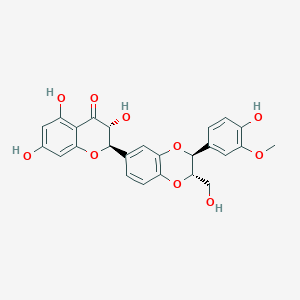
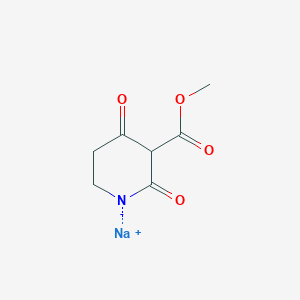
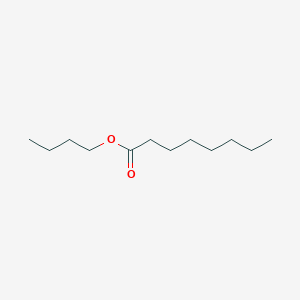
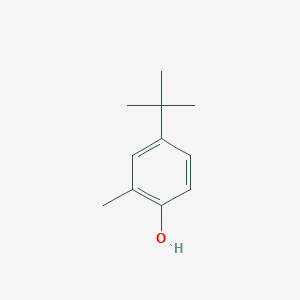
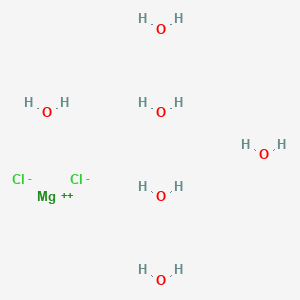
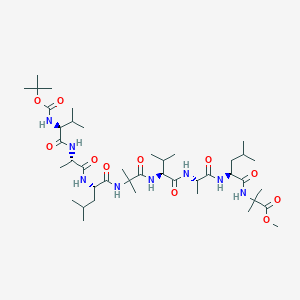
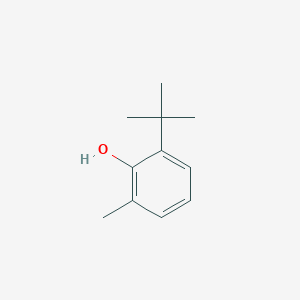
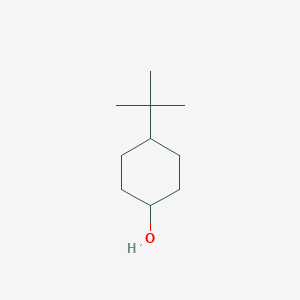
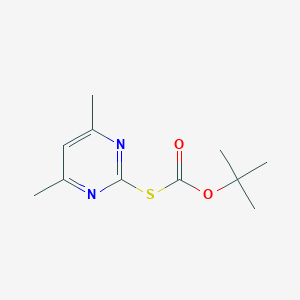
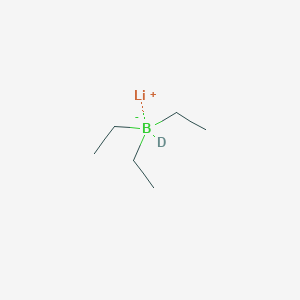
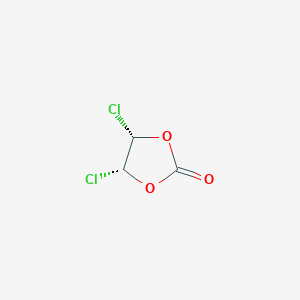
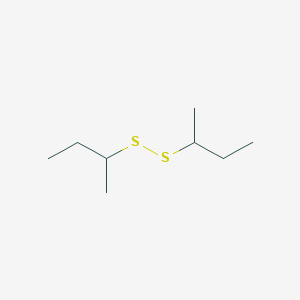
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)
